molecular formula C10H14O B1170131 Fisetin CAS No. 1135-24-7

Fisetin

Cat. No.: B1170131
CAS No.: 1135-24-7
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Description

Fisetin (3,3',4',7-Tetrahydroxyflavone) is a naturally occurring flavonoid isolated from various fruits and vegetables, such as strawberries (160 μg/g) and apples (26.9 μg/g) . This compound is a subject of extensive research due to its multi-targeted biological activities and potential to modulate key cellular pathways. Its primary research applications include investigation into senescence, neurology, and oncology. As a potent senolytic agent, this compound has been demonstrated to selectively induce apoptosis in senescent cells by targeting pro-survival pathways, reducing senescence markers and extending healthspan in model organisms . In neurological research, this compound acts on multiple pathways to reduce the impact of age-related neurological disorders . It has been shown to exhibit neurotrophic and neuroprotective properties, promoting the differentiation of nerve cells and protecting them from oxidative stress by maintaining intracellular glutathione levels . Its anti-inflammatory activity against microglial cells further supports its research value for brain health . In cancer research, this compound demonstrates promising anticarcinogenic properties by suppressing proliferation, inducing apoptosis, and inhibiting invasion and angiogenesis in various cancer cell lines . These effects are mediated through the modulation of critical signaling pathways, including the suppression of PI3K/Akt/mTOR and MAPK cascades, and the inhibition of NF-κB activity . The compound's antioxidant capacity, characterized by its ability to directly scavenge free radicals and upregulate endogenous antioxidants like glutathione and Nrf2, provides a robust mechanism for investigating oxidative stress-related pathologies . This compound is provided as a high-purity compound for research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption.

Properties

CAS No.

1135-24-7

Molecular Formula

C10H14O

Origin of Product

United States

Preparation Methods

CGTase-Mediated Synthesis of Fisetin Glycosides

Cyclodextrin glycosyltransferase (CGTase) from Paenibacillus sp. RB01 has been employed to synthesize this compound glycosides via transglycosylation. Under optimized conditions, this enzymatic method converts over 400 mg/L of this compound into glycoside derivatives, significantly outperforming earlier biosynthetic approaches using engineered E. coli. The reaction utilizes starch as a glycosyl donor, with CGTase catalyzing the transfer of glucose units to this compound’s hydroxyl groups. HPLC and LC-MS/MS analyses revealed five primary products: this compound mono-, di-, and triglucosides, along with their structural isomers.

Characterization of Glycosidic Linkages

Enzymatic hydrolysis using glucoamylase and α-glucosidase confirmed that the glycosidic linkages in this compound derivatives are α-1,4-type. Molecular docking simulations identified two binding modes for this compound in the CGTase active site, with the O7 and O4′ hydroxyl groups positioned near the glycosyl donor’s C1 atom, facilitating regioselective glucosylation.

Solubility and Bioactivity Assessment

The water solubility of this compound monoglucosides increased by at least 800-fold compared to native this compound, reaching 1.2 mg/mL. Remarkably, the antioxidant activity, measured via DPPH radical scavenging assays, remained comparable to unmodified this compound (IC~50~ = 12.5 μM vs. 11.8 μM). This method offers a scalable and eco-friendly route to enhance this compound’s physicochemical properties without compromising bioactivity.

Chemical Synthesis of Mitochondria-Targeted Derivatives

Regioselective Chloroalkylation and Acylation

A novel mitochondria-targeted this compound derivative was synthesized through a multi-step regioselective process (Figure 1A). Initial chloroalkylation at position 7 (reaction B2) or 3/5 (reaction B1) was followed by acylation (reaction C), iodine substitution (reaction D), and conjugation of a triphenylphosphonium cation (reaction E). The final compounds, mF3 and mF7, exhibited >99.9% purity via HPLC, with structural confirmation through ~1~H-NMR and ~13~C-NMR spectroscopy.

Mitochondrial Localization and Anticancer Efficacy

The triphenylphosphonium moiety enabled selective mitochondrial accumulation, enhancing this compound’s pro-apoptotic effects in breast cancer cells. In vitro assays demonstrated a 3.3-fold reduction in IC~50~ values compared to native this compound in MCF-7 cells, attributed to disrupted mitochondrial membrane potential and inhibition of mitophagy.

Nanoformulation Techniques for Improved Bioavailability

Polymeric Nanoparticles and Micelles

Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG) nanoparticles (140–200 nm) achieved 70–82% encapsulation efficiency for this compound. In simulated gastrointestinal conditions, these nanoparticles showed pH-dependent release: <15% at gastric pH (1.2) and 70% at intestinal pH (6.8) after 7 hours. this compound-loaded pluronic F127 micelles (103.2 nm) enhanced cytotoxicity in MCF-7 cells by 65.7%, with sustained release over 120 hours and 6.3-fold higher AUC in pharmacokinetic studies.

Table 1: Polymeric Nanoformulations of this compound

FormulationPolymer SystemDiameter (nm)Encapsulation Efficiency (%)Release ProfileBioavailability Enhancement
PLGA-PEG NanoparticlesPLGA-PEG-COOH140–20070–82pH-dependent, 70% at 7 h2.0× C~max~, 2.0× t~1/2~
Polymeric MicellesPluronic F127-folic acid103.2 ± 6.182.50 ± 1.78Sustained (120 h)6.3× AUC
PLA-TPGS MicellesPLA-D-α-tocopheryl PEG85–11091.480% at 24 h3.93× IC~50~ reduction

Lipid-Based Delivery Systems

Liposomes and transethosomes have been explored for topical and systemic this compound delivery. DOPC-based liposomes (173.5 nm) delayed tumor growth in Lewis lung carcinoma-bearing mice by 47-fold compared to free this compound. Transethosomes (74.21 nm) loaded into Carbopol gels achieved 3.79-fold higher skin permeation in rat models, attributed to ethanol-induced lipid fluidization.

Table 2: Lipid-Based this compound Formulations

Lipid VesicleCompositionDiameter (nm)Entrapment Efficiency (%)Key Findings
LiposomesDOPC, DODA-PEG 2000173.5 ± 2.45847× bioavailability via i.p. injection
TransethosomesLipoid S 100, sodium cholate74.21 ± 2.6568.31 ± 1.483.79× skin permeation enhancement
GlycerosomesLipoid S 100, glycerol138.8 ± 4.0986.41 ± 2.95Enhanced dermal hydration and flux

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

This compound-SNEDDS formulated with castor oil, Lauroglycol FCC, and Tween 80 (154 nm droplet size) improved dissolution rates by 11.03-fold in water and 7.9-fold in phosphate buffer (pH 6.8). Despite reduced cytotoxicity in vitro (89.05% cell viability vs. 10.08% for free this compound), SNEDDS enhanced intestinal permeability by 3.79-fold in Caco-2 models.

Cyclodextrin Inclusion Complexes

Preparation and Solubility Enhancement

This compound forms inclusion complexes with β-cyclodextrin (β-CD) and its derivatives via co-dissolution, kneading, and supercritical CO~2~ methods. Hydroxypropyl-β-CD (HP-β-CD) complexes increased solubility by 161.9-fold (from 4.2 μg/mL to 680.5 μg/mL), while sulfobutylether-β-CD (SBEβ-CD) achieved 98.3-fold enhancement.

Table 3: Cyclodextrin Complexation Efficacy

Cyclodextrin TypeMethodSolubility Enhancement (Fold)Stability Constant (M^-1^)
HP-β-CDCo-dissolution161.91,240 ± 84
SBEβ-CDKneading98.3890 ± 67
γ-CDSupercritical CO~2~45.6560 ± 42

Stability and Toxicity Considerations

γ-CD complexes demonstrated superior biocompatibility, with no adverse effects in rodent models up to 2,000 mg/kg doses. Phase solubility studies revealed stability constants (K~1:1~) of 1,240 M^-1^ for HP-β-CD, ensuring prolonged this compound release in physiological conditions.

Co-Amorphous Solid Dispersions

Supercritical Fluid Processing

Co-amorphous this compound-copovidone (CPV) systems prepared via supercritical CO~2~ (6,000 psi, 80°C, 3 h) exhibited 12.8-fold higher solubility than crystalline this compound. XRPD and DSC analyses confirmed complete amorphization, with no recrystallization observed after 6 months at 25°C.

Dissolution and Bioavailability

In vitro dissolution studies showed 98.2% this compound release within 60 minutes for co-amorphous CPV systems, compared to 22.4% for pure this compound. Pharmacokinetic studies in rats revealed a 5.2-fold increase in AUC~0–24h~, attributed to supersaturation and nucleation inhibition by CPV.

Comparative Analysis of Preparation Methods

Enzymatic transglycosylation and cyclodextrin complexation are optimal for improving solubility without chemical modification, while nanoformulations and co-amorphous systems excel in enhancing bioavailability. Mitochondria-targeted derivatives offer organelle-specific delivery but require complex synthetic routes. Scalability varies widely: supercritical CO~2~ processing and CGTase-mediated synthesis are industrially feasible, whereas liposome production remains cost-intensive.

Chemical Reactions Analysis

Types of Reactions

Fisetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.

Major Products

    Oxidation: Quinones and other oxidation derivatives.

    Reduction: Dihydroflavonols.

    Substitution: Acetylated this compound derivatives.

Scientific Research Applications

Anticancer Properties

Fisetin exhibits promising anticancer effects across multiple cancer types. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways.

Case Studies and Clinical Trials

  • A clinical trial involving colorectal cancer patients showed that this compound supplementation improved inflammatory status markers during chemotherapy, suggesting its potential as a complementary anti-tumor agent .
  • In vivo studies have confirmed this compound's ability to suppress tumor growth in models of pancreatic and breast cancers . Notably, this compound treatment enhanced the AMPK/mTOR signaling pathway, which is crucial for regulating cellular metabolism and growth.

Neuroprotective Effects

This compound's neuroprotective properties are particularly relevant for age-related neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Research Findings

  • Preclinical studies have demonstrated that this compound administration improves cognitive function and reduces senescence markers in aging mice . Additionally, it has been shown to promote neurite outgrowth in nerve-growth factor-expressing cells .

Anti-Aging Applications

This compound is recognized for its potential role as a senotherapeutic agent that targets senescent cells—cells that contribute to aging and age-related diseases.

Clinical Implications

A clinical trial titled "Alleviation by this compound of Frailty, Inflammation, and Related Measures in Older Adults" (AFFIRM-LITE) is currently underway to assess the efficacy of this compound in older adults at doses up to 20 mg per kilogram body weight .

Summary Table: Applications of this compound

Application AreaMechanismKey Findings
AnticancerInduces apoptosisEffective against melanoma, colorectal cancer
Cell cycle arrestInhibits tumor growth and metastasis
NeuroprotectionAntioxidant propertiesProtects neurons from oxidative stress
Reduces inflammationImproves cognitive function in aging models
Anti-agingSenolytic activityReduces senescence markers
Lifespan extensionPotential to improve health span

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavonols like quercetin, myricetin, and kaempferol share structural similarities with fisetin but differ in hydroxylation patterns, solubility, and biological effects. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Flavonols

Compound Molecular Formula Hydroxyl Positions Molecular Weight (g/mol) Solubility (Water) Key Biological Activities
This compound C₁₅H₁₀O₆ 3, 3′, 4′, 7 286.24 Low (0.1–0.5 mg/mL) Antioxidant, anti-inflammatory, senotherapeutic, neuroprotective
Quercetin C₁₅H₁₀O₇ 3, 5, 7, 3′, 4′ 302.23 Very low (0.01 mg/mL) Antioxidant, anti-cancer, cardioprotective
Myricetin C₁₅H₁₀O₈ 3, 5, 7, 3′, 4′, 5′ 318.23 Low (0.03 mg/mL) Antidiabetic, antiviral, superior antioxidant capacity
Kaempferol C₁₅H₁₀O₆ 3, 5, 7, 4′ 286.23 Moderate (0.2–0.3 mg/mL) Anti-cancer, anti-osteoporotic

Key Differences and Mechanisms

Antioxidant Activity :

  • This compound’s 3-OH group has the lowest bond dissociation energy (BDE), making it critical for radical scavenging . Myricetin, with an additional 5′-OH group, exhibits higher antioxidant capacity in vitro, but this compound’s selective hydroxylation may enhance cellular uptake and in vivo efficacy .
  • Quercetin’s 5-OH group reduces membrane permeability compared to this compound, limiting its bioavailability despite stronger in vitro antioxidant scores .

Anti-Inflammatory Effects: this compound glucoside (modified with a glucosyl unit) shows 92.3% inhibition of NO release vs. 81.4% for unmodified this compound, outperforming quercetin derivatives in certain models . Myricetin’s extra hydroxyl groups enhance TLR2/NF-κB pathway inhibition, but this compound’s specificity for PI3K and CaMKII pathways makes it more effective in neuroprotection and cognitive function .

Senotherapeutic Potential: this compound uniquely reduces senescence markers (e.g., p21, SASP cytokines) via Nrf2 and MAPK pathways, a trait less pronounced in kaempferol or quercetin . Structural analogs of this compound with modified 4′-OH groups show enhanced senolytic activity, suggesting its scaffold is optimal for longevity research .

Bioavailability: this compound’s oral bioavailability is ~44% in rodents, comparable to quercetin (~45%), but nanoformulations (e.g., nanocochleates) increase its AUC by 8.1-fold, surpassing quercetin’s lipid-based delivery systems .

Research Findings and Clinical Relevance

  • Neuroprotection : this compound restores CaMKII/ERK/CREB phosphorylation in MK-801-induced cognitive impairment, outperforming myricetin in reversing synaptic plasticity deficits .
  • Anti-Cancer Activity: this compound induces apoptosis in B lymphoma cells via PI3K inhibition, with a binding affinity comparable to quercetin but lower cytotoxicity to normal cells .
  • Metabolic Effects : In 3T3-L1 adipocytes, this compound and quercetin show equivalent anti-lipid accumulation, but this compound glucoside maintains efficacy despite reduced antioxidant activity, highlighting its therapeutic versatility .

Q & A

Q. What are the standard experimental models for studying fisetin's anti-inflammatory mechanisms?

Researchers commonly use in vitro models like LPS-treated RAW264.7 murine macrophages to assess this compound's inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via pathways such as PI3K/AKT/mTOR . In vivo, murine models of intracerebral hemorrhage (ICH) or systemic inflammation are employed to evaluate neurological outcomes and cytokine modulation. Model selection should prioritize physiological relevance to human disease and reproducibility of inflammatory markers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires handling in ventilated environments with PPE (gloves, lab coats, eye protection) due to its classification as a skin/eye irritant (GHS Category 2). Spills should be contained using absorbent materials and disposed of per local regulations. Storage must adhere to NFPA guidelines, with containers sealed in dry, cool conditions to prevent degradation .

Q. How can researchers ensure reproducibility in this compound's cellular assays?

Key steps include:

  • Validating cell line authenticity (e.g., STR profiling).
  • Standardizing this compound concentrations (e.g., 10–100 μM) and solvent controls (DMSO ≤0.1%).
  • Replicating assays across multiple passages and including positive/negative controls (e.g., dexamethasone for anti-inflammatory studies) .

Advanced Research Questions

Q. How can transcriptomic data from this compound-treated cells be systematically analyzed to identify regulatory networks?

High-throughput methods like microarray analysis (e.g., 1,071 genes screened in RAW264.7 cells) combined with bioinformatics tools (KEGG, IPA) reveal pathway enrichment (e.g., autophagy, NF-κB). Validate candidate genes via qPCR or CRISPR/Cas9 knockout models to confirm mechanistic roles .

Q. What experimental strategies address contradictions in this compound's dual roles (pro-apoptotic in cancer vs. cytoprotective in neurodegeneration)?

  • Conduct dose-response studies to identify context-dependent thresholds (e.g., apoptosis induction at >50 μM in glioblastoma vs. neuroprotection at 10–30 mg/kg in ICH models).
  • Compare cellular stress contexts (e.g., oxidative stress in neurons vs. oncogenic signaling in cancer cells).
  • Perform meta-analyses of published datasets to identify confounding variables (e.g., cell type, exposure duration) .

Q. What pharmacokinetic parameters must be optimized for this compound's in vivo neuroprotection studies?

  • Improve bioavailability via nanoformulations or co-administration with absorption enhancers (e.g., piperine).
  • Assess blood-brain barrier penetration using LC-MS/MS to measure this compound levels in brain tissue.
  • Design dosing schedules aligned with this compound's half-life (e.g., twice-daily administration in murine models) .

Q. How should researchers design experiments to resolve discrepancies in this compound's autophagic flux modulation?

  • Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to differentiate autophagosome formation vs. lysosomal degradation.
  • Combine this compound with autophagy inhibitors (e.g., chloroquine) to validate pathway specificity.
  • Cross-reference transcriptomic data with protein-level assays (Western blot for p62, LC3-II) .

Methodological Guidelines

  • Data Contradiction Analysis : Employ systematic reviews to compare experimental conditions (e.g., cell lines, this compound purity) and statistical heterogeneity (I² tests). Prioritize studies with rigorous controls and raw data availability .
  • Literature Synthesis : Use SciFinder to locate this compound studies via CAS RN 528-48-3, filtering for mechanistic and pharmacokinetic data. Cross-validate findings with Gene Expression Omnibus (GEO) datasets .

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